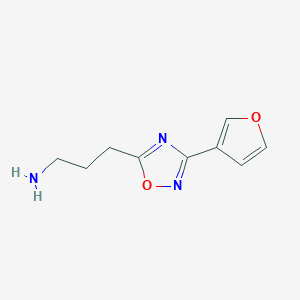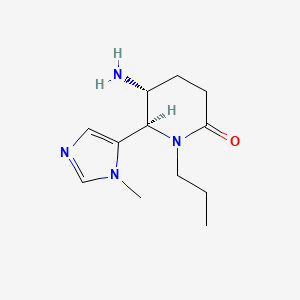
Tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-methylindole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole is a synthetic organic compound belonging to the indole family This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromo-substituted ethoxycarbonylvinyl group, and a methyl group attached to the indole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Boc Protecting Group: The indole nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Bromination: The ethoxycarbonylvinyl group is introduced through a bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Final Coupling: The bromo-substituted ethoxycarbonylvinyl group is coupled to the Boc-protected indole core under appropriate conditions.
Industrial Production Methods
Industrial production methods for N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
化学反应分析
Types of Reactions
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The ethoxycarbonylvinyl group can be involved in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学研究应用
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of indole-based biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids, through its indole core and functional groups. These interactions can modulate biological pathways and processes, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-phenylindole: Similar structure but with a phenyl group instead of a methyl group.
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-ethylindole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-Boc-3-(2-Bromo-2-ethoxycarbonylvinyl)-2-methylindole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the Boc protecting group, bromo-substituted ethoxycarbonylvinyl group, and methyl group allows for versatile chemical modifications and interactions in various research and industrial contexts.
属性
分子式 |
C19H22BrNO4 |
|---|---|
分子量 |
408.3 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-bromo-3-ethoxy-3-oxoprop-1-enyl)-2-methylindole-1-carboxylate |
InChI |
InChI=1S/C19H22BrNO4/c1-6-24-17(22)15(20)11-14-12(2)21(18(23)25-19(3,4)5)16-10-8-7-9-13(14)16/h7-11H,6H2,1-5H3 |
InChI 键 |
DFNOQBJMXWGUHQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CC1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


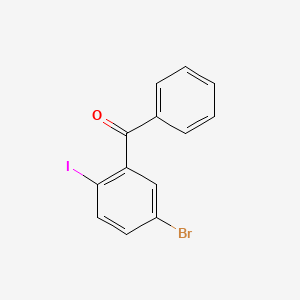
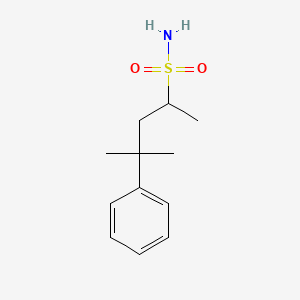
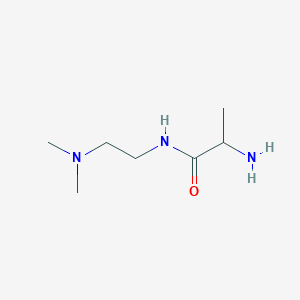

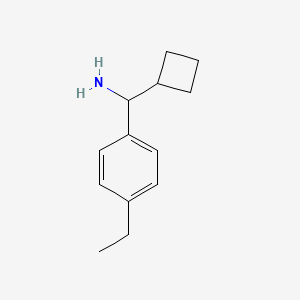
![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)



